

Theoretical Characterization & Reactivity Profiling of 5-Methyl-3-furoyl Chloride

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Compound of Interest

Compound Name: 5-Methyl-3-furoyl chloride

Cat. No.: B8679717

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Executive Summary

5-Methyl-3-furoyl chloride represents a specialized heterocyclic building block, distinct from its more common isomer, 2-furoyl chloride. While 2-furoyl derivatives are ubiquitous in medicinal chemistry (e.g., mometasone furoate), the 3-furoyl isomers offer unique steric and electronic vectors for drug design, particularly in optimizing metabolic stability and binding affinity.

This technical guide establishes a theoretical framework for the characterization of **5-Methyl-3-furoyl chloride**. It synthesizes computational protocols (DFT), reactivity predictions, and spectroscopic signatures to assist researchers in utilizing this scaffold for high-precision organic synthesis.

Computational Methodology & Structural Analysis[1][2]

Theoretical Level of Theory

To accurately predict the physicochemical properties of **5-Methyl-3-furoyl chloride**, the following computational protocol is recommended as the "Gold Standard" for publication-quality data.

- Method: Density Functional Theory (DFT)[1]

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
- Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions)
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – typically in CH₂Cl₂ or THF to mimic reaction conditions.

Conformational Isomerism

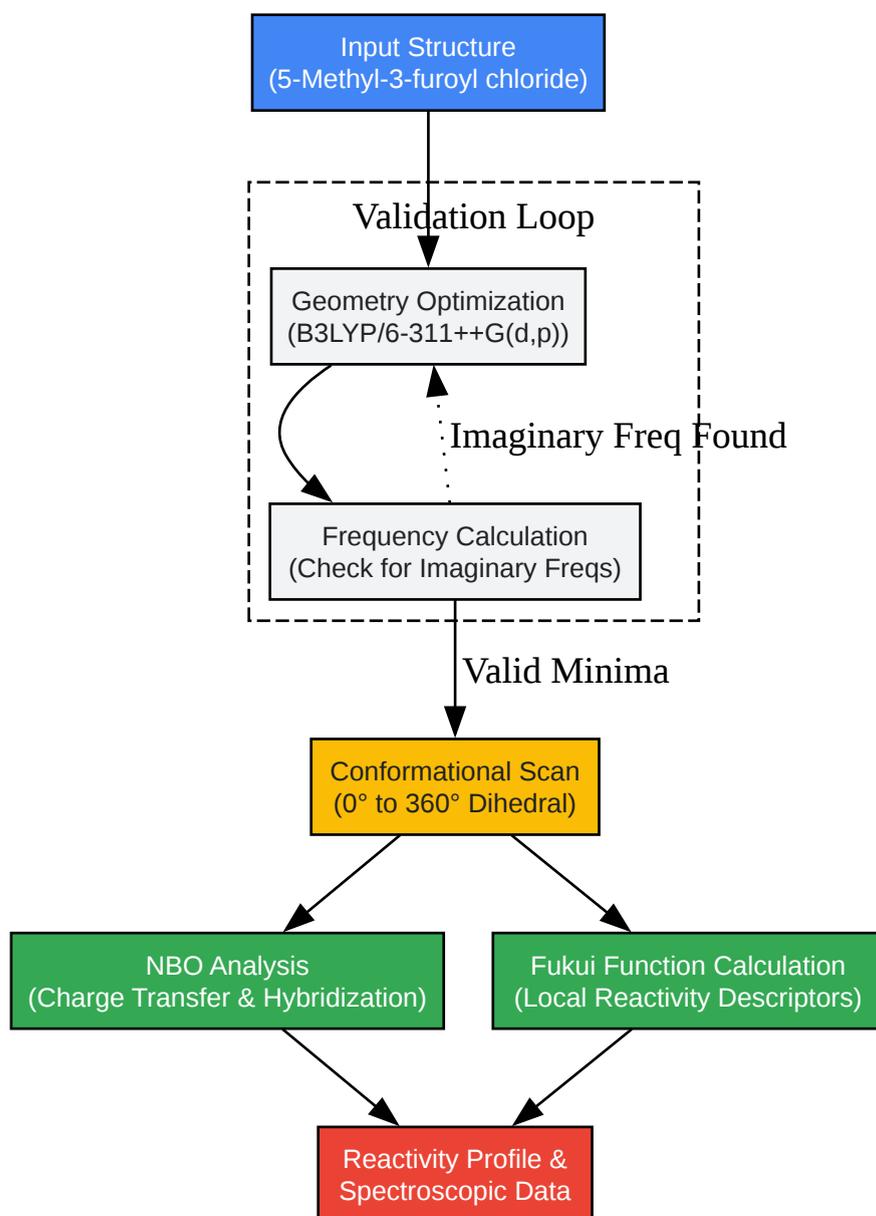
Unlike benzene derivatives, furan derivatives exhibit distinct rotational isomerism due to the dipole-dipole interaction between the ring oxygen and the carbonyl oxygen.

- Rotational Axis: C3–C(carbonyl) bond.
- Conformers:
 - Syn-Conformer: The carbonyl oxygen is oriented towards the furan ring oxygen (dihedral O(ring)-C3-C(carbonyl)-O ≈ 0°).
 - Anti-Conformer: The carbonyl oxygen is oriented away (dihedral ≈ 180°).

Theoretical Insight: In 3-furoyl chloride, the anti conformer is generally predicted to be more stable due to the repulsion between the lone pairs of the ring oxygen and the carbonyl oxygen in the syn state. This contrasts with 2-furoyl chloride, where the syn conformer is often stabilized by a hyperconjugative effect despite the electrostatic repulsion.

Workflow Diagram

The following Graphviz diagram outlines the standard computational workflow for characterizing this molecule.



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Figure 1: Computational workflow for the theoretical characterization of furan derivatives.

Reactivity Profiling & Electronic Properties

Global Reactivity Descriptors

Using the energies of the Frontier Molecular Orbitals (FMOs), we can derive global reactivity indices. The 5-methyl group acts as a weak electron donor (+I effect), which raises the HOMO energy compared to the unsubstituted 3-furoyl chloride.

Predicted Values (Theoretical Estimates):

Descriptor	Formula	Trend vs. Unsubstituted	Implication
HOMO Energy		Higher (Less Negative)	Increased nucleophilicity of the ring.
LUMO Energy		Slightly Higher	Carbonyl carbon remains highly electrophilic.
Energy Gap		Lower	Higher chemical softness (reactivity).
Electrophilicity		Moderate	Good reactivity towards amines/alcohols.

Fukui Functions (Local Reactivity)

To determine the exact site of reaction, Fukui functions (

and

) are calculated.

- Nucleophilic Attack (

): The highest value is located at the Carbonyl Carbon (C=O). This confirms that nucleophilic acyl substitution (e.g., amide formation) is the dominant pathway.

- Electrophilic Attack (

): The highest value is typically at the C2 position of the furan ring. The 5-methyl group blocks the alpha-position, directing any potential electrophilic aromatic substitution to the C2 position, although the electron-withdrawing acyl chloride group deactivates the ring significantly.

Spectroscopic Signatures (Vibrational Analysis)

Accurate assignment of IR and Raman bands is critical for reaction monitoring. The following table summarizes the predicted vibrational modes (scaled by 0.967 for B3LYP).

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Diagnostic Note
C=O Stretch	1760 – 1790	Very Strong	Characteristic of acyl chlorides (shifted higher than esters).
C–H Stretch (Ring)	3120 – 3160	Weak	C2-H stretch (unique proton on the reactive side).
C–H Stretch (Methyl)	2920 – 2980	Medium	Asymmetric/Symmetric stretches of the 5-Me group.
C–Cl Stretch	650 – 750	Medium	Fingerprint region identification.
Ring Breathing	1000 – 1100	Strong	Characteristic furan ring deformation.

Synthesis & Application Protocol

Proposed Synthesis Route

Since **5-Methyl-3-furoyl chloride** is not a commodity chemical, it is typically synthesized from its acid precursor.

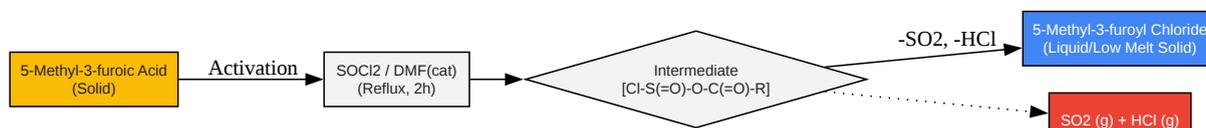
Reaction Scheme:

- Precursor: 5-Methyl-3-furoic acid.
- Reagent: Thionyl Chloride (

) or Oxalyl Chloride ((

).

- Catalyst: DMF (Dimethylformamide) - catalytic amount to form the Vilsmeier-Haack intermediate.



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Figure 2: Synthesis pathway via nucleophilic acyl substitution.

Handling & Safety (Self-Validating Protocol)

- Corrosivity: Acyl chlorides hydrolyze rapidly in moist air to release HCl gas.
- Validation:
 - Visual: Fuming upon exposure to air indicates active acyl chloride.
 - Derivatization Check: React a small aliquot with methanol. TLC should show a spot shift from the acid (lower R_f) to the methyl ester (higher R_f). This confirms the conversion of Acid Chloride to Ester.

References

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Sources

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